molecular formula C7H11NO B1265834 4,4-Dimethyl-5-oxopentanenitrile CAS No. 6140-61-0

4,4-Dimethyl-5-oxopentanenitrile

Cat. No. B1265834
CAS RN: 6140-61-0
M. Wt: 125.17 g/mol
InChI Key: HKJVKIURQSVEQB-UHFFFAOYSA-N
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Patent
US04102913

Procedure details

Starting Materials: 50% caustic soda solution; reaction temp.; choice between 20° to 50° C.; mole ratio acrylonitrile:isobutyraldehyde as 1.1:1. Feed of acrylonitrile and isobutyraldehyde/hour: 280 ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3](#[N:6])[CH:4]=[CH2:5].[CH:7](=[O:11])[CH:8]([CH3:10])[CH3:9]>>[CH3:9][C:8]([CH3:10])([CH2:5][CH2:4][C:3]#[N:6])[CH:7]=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction temp
CUSTOM
Type
CUSTOM
Details
between 20° to 50° C.

Outcomes

Product
Name
Type
Smiles
CC(C=O)(CCC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.